molecular formula C23H14Cl2N6S B12710023 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)- CAS No. 109322-25-0

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-

Katalognummer: B12710023
CAS-Nummer: 109322-25-0
Molekulargewicht: 477.4 g/mol
InChI-Schlüssel: GDDXDFWXQYBJFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a sulfur atom at position 3 and a fused indoloquinoxaline moiety substituted with chlorine at position 2. The 4-(4-chlorophenyl) group and the indoloquinoxaline system contribute to its structural complexity, distinguishing it from simpler derivatives.

Eigenschaften

CAS-Nummer

109322-25-0

Molekularformel

C23H14Cl2N6S

Molekulargewicht

477.4 g/mol

IUPAC-Name

3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H14Cl2N6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-4-2-1-3-16(19)21-22(30)27-17-10-7-14(25)11-18(17)26-21/h1-11H,12H2,(H,29,32)

InChI-Schlüssel

GDDXDFWXQYBJFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese solcher komplexen Verbindungen beinhaltet typischerweise mehrstufige organische Synthese. Der allgemeine Ansatz kann Folgendes umfassen:

    Bildung des Triazolrings: Dies kann durch Cyclisierungsreaktionen erzielt werden, die Hydrazinderivate und Schwefelkohlenstoff beinhalten.

    Einführung von Substituenten: Die Chlorphenyl- und Indolochinoxalinylgruppen können durch verschiedene Substitutionsreaktionen eingeführt werden.

    Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, häufig unter kontrollierten Bedingungen wie bestimmten Temperaturen, Lösungsmitteln und Katalysatoren.

Industrielle Produktionsverfahren

Die industrielle Produktion solcher Verbindungen erfordert die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft:

    Skalierung von Reaktionen: Verwenden größerer Reaktoren und Optimieren der Reaktionsbedingungen.

    Reinigung: Einsatz von Techniken wie Kristallisation, Destillation und Chromatographie, um das Endprodukt zu reinigen.

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom im Triazolring.

    Reduktion: Reduktionsreaktionen könnten die Nitrogruppen angreifen, falls vorhanden.

    Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Katalysatoren: Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion zu Aminen führen könnte.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have demonstrated that triazole derivatives exhibit notable anticonvulsant properties. For instance, a related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , was shown to protect against maximal electroshock-induced seizures in mice. The mechanism of action involves interactions with voltage-gated sodium channels and GABA A receptors, indicating a multifaceted approach to seizure management .

Table 1: Anticonvulsant Activity of Triazole Derivatives

Compound NameMechanism of ActionModel UsedObserved Effect
TP-315Voltage-gated sodium channelsMaximal ElectroshockSignificant protection against seizures
5-Aryl derivativesGABA A receptor interactionPentylenetetrazole testAnticonvulsant activity observed

Antibacterial Properties

Triazole compounds have also been extensively studied for their antibacterial effects. Research indicates that various triazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin . This highlights their potential as alternative antimicrobial agents.

Table 2: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedMIC (µg/mL)Comparison
Ciprofloxacin derivativeE. coli, S. aureus16Equivalent to standard antibiotic
TriazolothiadiazolesP. aeruginosa16Higher activity than ciprofloxacin

Antidepressant Potential

A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated for antidepressant activity. These compounds exhibited significant effects in animal models, suggesting their potential use in treating mood disorders. The structure-activity relationship indicated that specific substitutions at the 5-position enhance pharmacological efficacy .

Table 3: Antidepressant Activity of Triazole Derivatives

Compound NameActivity AssessedModel UsedFindings
5-Aryl derivativesHypothermia and ptosis inhibitionMouse modelPotent antidepressant activity

Beyond their biological applications, triazole derivatives have been investigated for their catalytic properties in organic synthesis. For example, palladium complexes derived from triazoles have shown effectiveness in cross-coupling reactions such as Tsuji-Trost and Mizoroki-Heck reactions . This expands the utility of these compounds beyond medicinal chemistry.

Table 5: Catalytic Applications of Triazole Derivatives

Reaction TypeCatalyst UsedYield (%)
Tsuji-TrostPalladium-triazole complexHigh yield achieved
Mizoroki-HeckPalladium-triazole complexExcellent yields reported

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity. The molecular targets might include:

    Enzymes: Such as cytochrome P450 enzymes.

    Receptors: Like G-protein coupled receptors (GPCRs).

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s uniqueness lies in its indoloquinoxaline substituent, which is absent in most analogs. Key comparisons include:

Compound Name/ID Substituents Key Structural Features Molecular Weight (g/mol) Biological Activity
Target Compound 4-(4-chlorophenyl), indoloquinoxaline-methyl Complex heterocyclic system, dual chlorine ~550 (estimated) Not reported (inferred protease/antimicrobial)
6h () 4-(3-methylphenyl), 5-(4-chlorophenyl-benzoxazolyl) Benzoxazole, chlorophenyl 419.87 Antimicrobial (inferred)
TP-10 () 4-(4-methylphenyl), 5-(3-chlorophenyl) Simple aryl groups ~300 Anticonvulsant (MES model)
5-(4-Chlorophenyl)-1,2-dihydro-... () 5-(4-chlorophenyl), no fused heterocycles Minimal substitution 211.67 Unspecified (base for derivatives)
Compound 3a–3f () 4-phenyl, varied R-groups Allosteric protease inhibition ~250–300 PLpro inhibition

Spectral and Analytical Data

  • IR Spectroscopy : The target compound likely exhibits C=S (1220–1240 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches, consistent with triazole-thione derivatives like 6c (C=S: 1228 cm⁻¹, NH: 3314 cm⁻¹) .
  • NMR: Aromatic protons in the indoloquinoxaline moiety would appear downfield (δ 7.5–8.5 ppm), similar to benzoxazole-containing analogs (e.g., 6h: δ 6.86–8.87 ppm) .
  • Mass Spectrometry : A molecular ion peak at m/z ~550 (estimated) would distinguish it from smaller derivatives like 6h (m/z 419) .

Physicochemical Properties

  • Solubility: The indoloquinoxaline group increases hydrophobicity compared to 6h or TP-10, likely reducing aqueous solubility.

Q & A

Q. What are the standard synthetic protocols for preparing 3H-1,2,4-triazole-3-thione derivatives with indoloquinoxaline substituents?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides under basic conditions. For example, hydrazinecarbothioamide intermediates are refluxed in aqueous NaOH (8%, 45 mL) to form the triazole-thione core. Halide substitution at the 5-position (e.g., 2-chloro-6H-indoloquinoxaline) is achieved using alkyl halides and InCl₃ as a catalyst (0.1 mmol per 1.57 mmol substrate) under stirring for 5 hours. Post-synthetic purification involves recrystallization from methanol/water (3:1 v/v) .

  • Key Analytical Validation : Confirm product identity via IR (C=S stretch at 1228–1243 cm⁻¹), ¹H-NMR (triazole NH proton at δ 9.55–9.79 ppm), and EI-MS (e.g., M+1 peaks at 385–419) .

Q. How can discrepancies in elemental analysis data for triazole-thione derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., found vs. calculated %C, %H, %N) may arise from incomplete purification or hygroscopicity. Re-analyze samples after vacuum drying (24–48 hours) and use high-purity solvents for recrystallization. For example, a compound with calculated C 63.15% but found C 63.08% may require additional washes with 5% Na₂CO₃ to remove residual salts .

Q. What in vitro models are suitable for preliminary evaluation of antimicrobial activity in triazole-thione derivatives?

  • Methodological Answer : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. For antifungal screening, employ microdilution methods against Candida albicans. Include positive controls (e.g., fluconazole) and validate results via minimum inhibitory concentration (MIC) assays. Note that substituents like 4-chlorophenyl groups enhance activity due to increased lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for triazole-thione derivatives targeting TGF-β1/VEGF pathways?

  • Methodological Answer : Conduct molecular docking studies using software like AutoDock Vina to assess binding affinity to TGF-β1 (PDB: 1KLA) and VEGF (PDB: 2VPF). Synthesize analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-methylphenyl) and compare their effects on gene expression via qPCR. For example, 7-bromoheptyl ester derivatives showed upregulated VEGF expression in Eremina desertorum wound models .

Q. What strategies mitigate toxicity in triazole-thione derivatives during in vivo anticonvulsant studies?

  • Methodological Answer : Use the Litchfield-Wilcoxon method to calculate median lethal dose (LD₅₀) and therapeutic index (TI). For chronic toxicity, administer TP-315 (5-(3-chlorophenyl)-4-hexyl derivative) at 10–50 mg/kg/day in rodent models for 28 days, monitoring liver enzymes (ALT/AST) and renal function (creatinine). Dose adjustments should prioritize TI > 10 .

Q. How do crystallographic data resolve contradictions in proposed molecular configurations of triazole-thione derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to confirm tautomeric forms (e.g., thione vs. thiol). For example, 4-(2,4-difluorophenyl)-5-(phenylsulfonyl) derivatives crystallize in the thione form (C=S bond length ~1.68 Å), validated via SCXRD. Discrepancies in NMR assignments (e.g., NH vs. aromatic protons) can be clarified using 2D experiments (COSY, HSQC) .

Data Contradiction Analysis

Q. Why do some triazole-thione derivatives exhibit variable antimicrobial activity despite similar substituents?

  • Analysis : Differences in solubility (e.g., logP variations due to chloro vs. methyl groups) and steric hindrance (e.g., ortho-substituted phenyl groups) affect membrane penetration. For instance, 4-(3-methylphenyl) analogs show lower MICs against S. aureus than 4-(4-chlorophenyl) derivatives due to enhanced hydrophobicity .

Q. How can conflicting reports on prothioconazole-related toxicity in triazole-thione derivatives be addressed?

  • Analysis : Prothioconazole formulations (CAS 178928-70-6) may degrade into toxic metabolites. Use LC-MS/MS to track metabolite profiles (e.g., deschloro-prothioconazole) in hepatic microsome assays. Adjust synthetic routes to minimize residual halides, which correlate with hepatotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.